molecular formula C22H18ClN3O4 B11320633 6-chloro-N-[1-(4-methoxybenzyl)-1H-pyrazol-5-yl]-7-methyl-4-oxo-4H-chromene-2-carboxamide

6-chloro-N-[1-(4-methoxybenzyl)-1H-pyrazol-5-yl]-7-methyl-4-oxo-4H-chromene-2-carboxamide

Cat. No.: B11320633
M. Wt: 423.8 g/mol
InChI Key: JRKXTZUHQNPIMC-UHFFFAOYSA-N
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Description

6-chloro-N-[1-(4-methoxybenzyl)-1H-pyrazol-5-yl]-7-methyl-4-oxo-4H-chromene-2-carboxamide is a complex organic compound that belongs to the class of chromene derivatives. This compound is characterized by its unique structure, which includes a chromene core, a pyrazole ring, and a methoxybenzyl group. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-chloro-N-[1-(4-methoxybenzyl)-1H-pyrazol-5-yl]-7-methyl-4-oxo-4H-chromene-2-carboxamide typically involves multiple steps. One common method includes the following steps:

    Formation of the Chromene Core: This can be achieved through a cyclization reaction involving appropriate starting materials such as salicylaldehyde derivatives and malononitrile.

    Introduction of the Pyrazole Ring: The pyrazole ring can be introduced via a condensation reaction between hydrazine derivatives and α,β-unsaturated carbonyl compounds.

    Attachment of the Methoxybenzyl Group: This step involves the alkylation of the pyrazole ring with 4-methoxybenzyl chloride under basic conditions.

    Final Assembly: The final compound is obtained by coupling the chromene core with the pyrazole derivative using appropriate coupling reagents and conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxybenzyl group, leading to the formation of aldehyde or carboxylic acid derivatives.

    Reduction: Reduction reactions can target the carbonyl groups in the chromene core, potentially converting them to alcohols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be employed under basic or acidic conditions.

Major Products

    Oxidation: Formation of aldehyde or carboxylic acid derivatives.

    Reduction: Formation of alcohol derivatives.

    Substitution: Introduction of various functional groups at the chloro position.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Studied for its potential therapeutic effects, including anti-inflammatory, anticancer, and antimicrobial activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-chloro-N-[1-(4-methoxybenzyl)-1H-pyrazol-5-yl]-7-methyl-4-oxo-4H-chromene-2-carboxamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s structure allows it to interact with various biological pathways, potentially modulating processes such as cell signaling, gene expression, and metabolic regulation.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-chloro-N-[1-(4-methoxybenzyl)-1H-pyrazol-5-yl]-7-methyl-4-oxo-4H-chromene-2-carboxamide is unique due to its combination of a chromene core, pyrazole ring, and methoxybenzyl group This unique structure imparts specific chemical and biological properties that differentiate it from other similar compounds

Properties

Molecular Formula

C22H18ClN3O4

Molecular Weight

423.8 g/mol

IUPAC Name

6-chloro-N-[2-[(4-methoxyphenyl)methyl]pyrazol-3-yl]-7-methyl-4-oxochromene-2-carboxamide

InChI

InChI=1S/C22H18ClN3O4/c1-13-9-19-16(10-17(13)23)18(27)11-20(30-19)22(28)25-21-7-8-24-26(21)12-14-3-5-15(29-2)6-4-14/h3-11H,12H2,1-2H3,(H,25,28)

InChI Key

JRKXTZUHQNPIMC-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1Cl)C(=O)C=C(O2)C(=O)NC3=CC=NN3CC4=CC=C(C=C4)OC

Origin of Product

United States

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